Fmoc-Pro-OPfp (CAS 86060-90-4) is an N-Fmoc protected L-proline activated as a pentafluorophenyl (Pfp) ester. This compound functions as a critical building block in solid-phase peptide synthesis (SPPS). Pfp esters as a class are recognized for providing a favorable combination of high reactivity, good shelf stability as crystalline solids, and the ability to promote efficient peptide bond formation, often with reduced side reactions compared to other activation methods. This pre-activated form is designed for direct use in coupling steps, circumventing the need for in-situ activation reagents which can introduce process variability and impurities.
Substituting Fmoc-Pro-OPfp with other activated forms (e.g., N-hydroxysuccinimide esters, -OSu) or reverting to in-situ activation (e.g., DIC/HBTU with Fmoc-Pro-OH) is a false economy in demanding syntheses. The choice of activating group directly dictates coupling kinetics, process reliability, and final peptide purity. Pfp esters offer a superior coupling rate compared to alternatives like p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters, which is critical for minimizing side reactions such as racemization and for driving sterically hindered couplings to completion. Unlike moisture-sensitive in-situ reagents, Fmoc-Pro-OPfp is a stable, crystalline solid, simplifying weighing, handling, and automation, thereby enhancing batch-to-batch reproducibility and reducing the risk of failed syntheses.
The pentafluorophenyl ester provides a significant kinetic advantage over other common activated esters. Kinetic studies have demonstrated that the relative coupling rate of Pfp esters (OPfp) is substantially higher than that of pentachlorophenyl (OPCP) and p-nitrophenyl (ONp) esters. This high rate of reaction is critical for minimizing contact time and reducing the opportunity for side reactions, such as racemization or decomposition, which improves final product purity and yield.
| Evidence Dimension | Relative Coupling Rate |
| Target Compound Data | 111 (OPfp) |
| Comparator Or Baseline | 3.4 (OPCP), 1.0 (ONp) |
| Quantified Difference | 32.6x faster than OPCP esters; 111x faster than ONp esters |
| Conditions | Kinetic studies comparing the relative rates of different activated esters in peptide coupling reactions. |
Faster, more complete reactions increase throughput, improve peptide purity by outcompeting side reactions, and enhance success rates for difficult sequences.
Unlike in-situ activation methods that require the handling of often moisture-sensitive and less stable coupling reagents (e.g., HBTU, HATU, DIC), Fmoc-Pro-OPfp is a pre-activated, stable, crystalline solid. This physical form offers significant handling advantages, including ease of weighing, resistance to ambient moisture during preparation, and excellent long-term storage stability. These attributes are crucial for ensuring high reproducibility in both manual and automated SPPS workflows, as they eliminate the variability associated with preparing active species immediately before use.
| Evidence Dimension | Physical Form & Stability |
| Target Compound Data | Stable, weighable, crystalline solid |
| Comparator Or Baseline | In-situ reagents (e.g., HBTU, HATU, DIC/HOBt) which are often hygroscopic and require fresh preparation |
| Quantified Difference | Not applicable (Qualitative difference in process workflow and material handling) |
| Conditions | Standard laboratory and automated synthesis environments. |
This simplifies laboratory workflows, reduces the risk of reagent degradation leading to failed couplings, and improves batch-to-batch consistency, which is critical for cGMP environments.
The high reactivity of the Pfp ester makes Fmoc-Pro-OPfp particularly effective for challenging couplings, such as those involving sterically hindered amino acids or sequences prone to aggregation. Proline itself can be challenging to couple due to its secondary amine structure. In a direct comparison for an alanine model reaction under additive-free conditions, Fmoc-amino acid-OPfp esters achieved nearly quantitative reaction in just 5 minutes, far outperforming other aryl esters. This level of reactivity is crucial for driving difficult reactions to completion, preventing the formation of deletion sequences and improving the purity of the crude peptide product.
| Evidence Dimension | Reaction Completion Time (Model Reaction) |
| Target Compound Data | ~5 minutes for near-quantitative conversion (Fmoc-L-Ala-OPfp) |
| Comparator Or Baseline | Significantly longer times for other aryl esters (e.g., p-nitrophenyl ester) |
| Quantified Difference | Qualitatively demonstrated to be much faster, enabling efficient coupling where others are sluggish. |
| Conditions | Additive-free coupling of Fmoc-L-Ala-OPfp with an amino acid ester in THF solution. |
For complex or proline-rich peptides, using this compound increases the probability of a successful synthesis, saving significant time and resources on purification and re-synthesis.
Due to its high reactivity, Fmoc-Pro-OPfp is the right choice for sequences where steric hindrance is a known issue, such as coupling to N-methylated amino acids or building Pro-Pro motifs. Its kinetic advantage drives these difficult reactions towards completion, minimizing the formation of truncated or deletion-sequence impurities.
The compound's nature as a stable, crystalline solid makes it ideally suited for automated synthesis platforms. Its reliability and rapid reaction times contribute to shorter cycle times and higher throughput, while its stability reduces the risk of reagent failure during unattended runs compared to using less stable in-situ activation cocktails.
The fast coupling kinetics and clean reaction profile of Pfp esters help to suppress racemization and other side reactions. This leads to a higher-purity crude product, simplifying downstream purification and making it a preferred reagent when the final peptide must meet stringent purity specifications for biological or preclinical testing.
Irritant